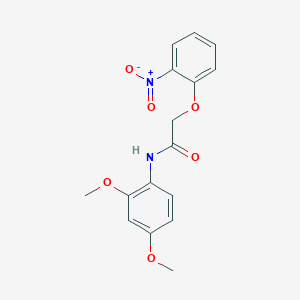

3-(4-甲氧基苯甲酰)-6-甲基-4H-色烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, can be accomplished through various synthetic routes. One common method involves the Friedel-Crafts acylation, where alkynes react with 2-methoxybenzoyl chlorides in the presence of a Lewis acid to form chromen-4-one derivatives through a domino process involving acylation, vinyl carbocation trapping, and demethylation steps (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including the title compound, often features a planar chromenone ring system. This planarity is crucial for the compound's biological activities and interaction with various biological targets. X-ray crystallography studies have been used to determine the precise molecular structure of related compounds, providing insights into their three-dimensional conformation and stabilizing interactions such as hydrogen bonds and π-π stacking interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These compounds can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions, among others. The presence of electron-donating and withdrawing groups on the chromen-4-one core influences its reactivity and the types of chemical transformations it can undergo (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various fields, affecting its solubility in different solvents, stability, and formulation potential.

Chemical Properties Analysis

The chemical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The methoxy and methyl groups, along with the chromen-4-one core, contribute to its unique chemical behavior, including its potential interactions with biological targets and participation in chemical reactions.

For more in-depth information and further research on 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, including its synthesis, molecular structure, and chemical properties, the referenced papers provide valuable insights (Bam & Chalifoux, 2018); (Wang et al., 2005).

科学研究应用

合成和结构分析:

- 一步合成: 色烯-4-酮衍生物,包括 3-(4-甲氧基苯甲酰)-6-甲基-4H-色烯-4-酮的变体,可以通过一步法合成。例如,一项研究展示了使用内部炔烃和甲氧基苯甲酰氯化物区域选择性合成 2,3-二取代色烯-4-酮衍生物 (Bam & Chalifoux, 2018)。

- 结构分析: 已经对相关化合物进行了详细的结构分析,例如 2-氨基-3-氰基-4-(4-甲基苯基)-6-甲氧基-1,4,9,10-四氢苯并[f]色烯,提供了对这些色烯衍生物的分子构型和性质的见解 (Wang 等人,2005)。

药理和生物活性:

- 抗菌活性: 一些研究调查了色烯衍生物的抗菌作用。例如,4-羟基色烯-2-酮的新衍生物对各种菌株表现出显着的抗菌活性 (Behrami & Dobroshi, 2019)。

- 光谱和理论分析: 已经对含有色烯核的新型杂化化合物的な光谱、电子和非线性光学性质进行了研究,这些化合物在包括材料科学在内的各个领域具有潜在应用 (Sert 等人,2018)。

催化和绿色化学:

- 催化合成: 已经使用环境友好方法合成了色烯衍生物,例如在超声波辐照下使用 Fe3O4@SiO2–imid–PMAn 磁性纳米催化剂,证明了这些化合物在绿色化学中的潜力 (Esmaeilpour 等人,2015)。

荧光和光谱:

- 荧光探针: 已经对色烯衍生物的荧光和金属相互作用性质进行了研究,例如外消旋 7,8,9,10-四氢-3-羟基-4-(1-羟乙基)苯并[c]色烯-6-酮,表明它们可用作分析和环境化学中的荧光探针 (Gülcan 等人,2021)。

未来方向

属性

IUPAC Name |

3-(4-methoxybenzoyl)-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-8-16-14(9-11)18(20)15(10-22-16)17(19)12-4-6-13(21-2)7-5-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHKWEZOUMNAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)